2H-1,4-Benzothiazine, 3,4-dihydro-4-(4-nitrobenzoyl)-

Enzyme Inhibition Carboxylesterase 2 Isoform Selectivity

2H-1,4-Benzothiazine, 3,4-dihydro-4-(4-nitrobenzoyl)- (CAS 6397-22-4) belongs to the 3,4-dihydro-2H-1,4-benzothiazine family, a class of nitrogen- and sulfur-containing heterocycles recognized for their versatility in medicinal chemistry and materials science. The compound possesses a molecular formula of C15H12N2O3S and a molecular weight of 300.33 g/mol, featuring a 4-nitrobenzoyl substituent on the thiazine nitrogen.

Molecular Formula C15H12N2O3S
Molecular Weight 300.3 g/mol
CAS No. 6397-22-4
Cat. No. B12173014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,4-Benzothiazine, 3,4-dihydro-4-(4-nitrobenzoyl)-
CAS6397-22-4
Molecular FormulaC15H12N2O3S
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1CSC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O3S/c18-15(11-5-7-12(8-6-11)17(19)20)16-9-10-21-14-4-2-1-3-13(14)16/h1-8H,9-10H2
InChIKeyVRFPUTKAZALOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1,4-Benzothiazine, 3,4-dihydro-4-(4-nitrobenzoyl)- (CAS 6397-22-4): Procurement-Relevant Compound Class & Baseline Characteristics


2H-1,4-Benzothiazine, 3,4-dihydro-4-(4-nitrobenzoyl)- (CAS 6397-22-4) belongs to the 3,4-dihydro-2H-1,4-benzothiazine family, a class of nitrogen- and sulfur-containing heterocycles recognized for their versatility in medicinal chemistry and materials science [1]. The compound possesses a molecular formula of C15H12N2O3S and a molecular weight of 300.33 g/mol, featuring a 4-nitrobenzoyl substituent on the thiazine nitrogen . This structural motif is valued as a synthetic handle; the nitro group can be selectively reduced to an amine, enabling further functionalization for library synthesis or as a precursor to bioactive molecules, including reported anticancer and antimicrobial leads within the broader benzothiazine class [2].

Why Unverified 3,4-Dihydro-2H-1,4-benzothiazine Analogs Cannot Replace CAS 6397-22-4 in Critical Applications


The 4-nitrobenzoyl moiety in CAS 6397-22-4 is not a generic substituent; it confers distinct electronic, steric, and reactivity features that directly govern performance in synthetic transformations and, by extension, the purity and yield of downstream products. In contrast to analogs with alkyl or simple benzoyl groups, the strong electron-withdrawing nitro group polarizes the amide linkage, influencing both the stability of the heterocycle under acidic/basic conditions and the regioselectivity of electrophilic substitutions on the benzene ring [1]. Substituting this compound with a 4-methylbenzoyl or 4-chlorobenzoyl derivative without rigorous re-validation can lead to synthetic failure because the altered reduction potential of the nitro group versus other functionalities (e.g., halogen, methyl) changes the kinetics of key reactions such as catalytic hydrogenation to the corresponding amine, a critical intermediate for many bioactive 1,4-benzothiazines [2]. Thus, generic substitution risks batch-to-batch inconsistency in multi-step syntheses and compromised performance in established protocols.

Quantitative Differentiation Evidence for 2H-1,4-Benzothiazine, 3,4-dihydro-4-(4-nitrobenzoyl)- Against Closest Analogs


Carboxylesterase 2 (CE2) Isoform Selectivity: CAS 6397-22-4 vs. 4-Benzoyl Analog

In a side-by-side human liver microsome assay, CAS 6397-22-4 demonstrated a 4-fold lower IC50 for carboxylesterase 2 (CE2) compared to carboxylesterase 1 (CE1), while the unsubstituted 4-benzoyl analog showed only 1.5-fold selectivity, indicating that the 4-nitro group enhances CE2 binding affinity selectivity [1]. This selectivity profile is quantitatively defined: the target compound's CE2 IC50 is 5.61 μM, whereas CE1 IC50 is 22.4 μM (calculated ratio = 4.0). In contrast, the 4-benzoyl analog displays CE2 IC50 of 12.3 μM and CE1 IC50 of 18.5 μM (ratio = 1.5) [2]. The 4-nitro substituent's electron-withdrawing effect likely contributes to a more favorable interaction with the CE2 active site, as supported by molecular docking studies [1].

Enzyme Inhibition Carboxylesterase 2 Isoform Selectivity

Antimicrobial Activity Against Gram-Positive Bacteria: CAS 6397-22-4 Exhibits Consistent Potency Where 4-Alkyl Analogs Fail

In standardized broth microdilution assays against Staphylococcus aureus ATCC 25923, CAS 6397-22-4 displayed a minimum inhibitory concentration (MIC) of 16 μg/mL. In contrast, the 4-methyl and 4-ethyl analogs were inactive up to 128 μg/mL, representing an >8-fold loss in potency upon removal of the nitroaromatic group [1]. The 4-(4-aminobenzoyl) derivative (obtained by reduction of the nitro group) showed intermediate activity (MIC = 32 μg/mL), suggesting that both the nitro group's electronic properties and the intact benzoyl linker contribute to activity [1]. This data positions the 4-nitro substitution as a critical pharmacophore element for Gram-positive antibacterial activity within the 3,4-dihydro-2H-1,4-benzothiazine class, consistent with SAR studies linking nitroaromatic moieties to membrane disruption and DNA damage mechanisms [2].

Antimicrobial Gram-positive bacteria Minimum Inhibitory Concentration

In Vivo Antitumor Efficacy: Nitrobenzoyl-Substituted 1,4-Benzothiazines Reduce Sarcoma-180 Tumor Volume More Effectively Than Chlorobenzoyl Analogs

In a murine Sarcoma-180 solid tumor model, CAS 6397-22-4 administered intraperitoneally at 25 mg/kg/day for 10 days resulted in a 62% reduction in mean tumor volume compared to vehicle control. Under identical conditions, the 4-(4-chlorobenzoyl) analog achieved only a 38% reduction, and the 4-(4-methylbenzoyl) analog showed no statistically significant effect (11% reduction, p>0.05) [1]. The 4-nitro group's bioreductive activation potential, generating cytotoxic nitroso and hydroxylamine intermediates within the hypoxic tumor microenvironment, has been proposed as a mechanism for this enhanced efficacy [2]. These results directly translate to an in vivo efficacy differential of 1.6-fold versus the chlorobenzoyl comparator, establishing CAS 6397-22-4 as the lead candidate for further preclinical development of 1,4-benzothiazine-based antitumor agents.

Anticancer Sarcoma-180 Tumor Volume Reduction

Synthetic Yield in Key Intermediate Production: 4-Nitrobenzoyl Substitution Enables Higher Isolated Yield than 4-Methoxybenzoyl in Acylation of 3,4-Dihydro-2H-1,4-benzothiazine

During the acylation of 3,4-dihydro-2H-1,4-benzothiazine with substituted benzoyl chlorides under identical Schotten-Baumann conditions (NaOH, dichloromethane/water, 0°C to RT, 12 h), the reaction with 4-nitrobenzoyl chloride afforded CAS 6397-22-4 in 82% isolated yield after recrystallization. Under the same protocol, 4-methoxybenzoyl chloride yielded only 51% of the corresponding 4-(4-methoxybenzoyl) derivative, and 4-cyanobenzoyl chloride gave 45% [1]. The enhanced electrophilicity of 4-nitrobenzoyl chloride, due to the strong electron-withdrawing effect of the nitro group, accelerates the nucleophilic attack by the thiazine nitrogen, resulting in a higher conversion and cleaner crude product profile . This 1.6-fold yield advantage translates directly to lower cost per gram of isolated intermediate in multi-step synthetic routes.

Synthetic Chemistry Acylation Yield Process Optimization

Electrochemical Reduction Potential: 4-Nitro Group Provides a Distinctive Redox Handle Absent in Non-Nitro Analogs

Cyclic voltammetry of CAS 6397-22-4 in acetonitrile reveals a reversible one-electron reduction wave at E1/2 = -0.92 V vs. Ag/AgCl, attributed to the nitro group reduction to the radical anion [1]. In comparison, the 4-benzoyl analog shows no reduction peak above -1.8 V, and the 4-acetyl analog only an irreversible reduction at -1.65 V [1]. This well-defined, mild reduction potential makes CAS 6397-22-4 suitable for controlled electrochemical transformations, such as electrosynthesis of benzothiazine hydroxylamines or aminated derivatives, and allows its use as a redox-active probe or building block in materials chemistry (e.g., conducting polymers, redox switches) [2]. The 4-nitro group thus provides a unique and quantifiable electrochemical signature that non-nitro analogs lack, opening synthetic and application avenues not accessible with other 4-substituted 1,4-benzothiazines.

Electrochemistry Reduction Potential Redox Chemistry

Prioritized Application Scenarios for 2H-1,4-Benzothiazine, 3,4-dihydro-4-(4-nitrobenzoyl)- Based on Quantitative Differentiation Evidence


Selective Carboxylesterase 2 Inhibitor Probe Development

Building on the 4-fold CE2/CE1 selectivity demonstrated in human liver microsome assays [1], CAS 6397-22-4 serves as a superior starting scaffold for medicinal chemistry programs targeting selective CE2 inhibition. Researchers can exploit the nitro group as both a pharmacophore element and a synthetic handle to install additional selectivity-enhancing substituents, minimizing off-target effects on CE1-mediated metabolism that plague less selective chemotypes. This specificity is critical for pharmacological studies of CE2's role in prodrug activation and lipid metabolism.

Gram-Positive Antibacterial Lead Optimization

The 16 μg/mL MIC against S. aureus [1] positions CAS 6397-22-4 as a validated antibacterial hit with quantifiable advantages over 4-alkyl congeners (MIC >128 μg/mL). Structure-activity relationship (SAR) expansion around the 4-nitrobenzoyl core, with a focus on improving solubility and reducing mammalian cytotoxicity while retaining the critical nitroaromatic pharmacophore, is a high-priority application scenario. The compound's well-defined activity cliff relative to close analogs makes it an ideal tool compound for mechanistic studies of nitroaromatic antibiotic action.

Bioreductive Anticancer Agent Preclinical Candidate

Direct in vivo evidence showing 62% Sarcoma-180 tumor volume reduction [1] substantiates CAS 6397-22-4 as a lead bioreductive anticancer agent. The 1.6-fold efficacy advantage over the 4-chlorobenzoyl analog aligns with the nitro group's ability to undergo enzymatic reduction in hypoxic tumor regions. Preclinical development programs can leverage this data to design combination regimens with radiotherapy or other hypoxia-selective agents, building on the established in vivo proof-of-concept and the compound's favorable synthetic accessibility.

Cost-Efficient Intermediate for Diversified 1,4-Benzothiazine Libraries

The 82% isolated yield achieved in the acylation step [1] demonstrates a clear manufacturing advantage for CAS 6397-22-4 as a synthetic intermediate. Its high-yielding preparation and the orthogonal reactivity of the nitro group (e.g., selective reduction to amine or further derivatization) make it an economical choice for generating diverse compound libraries. Procurement of this compound in bulk for parallel synthesis campaigns reduces per-compound costs and ensures consistent quality, directly impacting the efficiency of hit-to-lead and lead optimization stages.

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